molecular formula C17H16N2O4S2 B2629367 N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide CAS No. 883276-13-9

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2629367
CAS No.: 883276-13-9
M. Wt: 376.45
InChI Key: RYDYSGNOIUZIFO-UHFFFAOYSA-N
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Description

Evolution of Thiazine-Based Scaffolds

Thiazine derivatives have been integral to medicinal chemistry since the mid-20th century, with phenothiazines establishing early therapeutic roles as antipsychotics. The structural flexibility of the 1,3-thiazinane system, demonstrated by its ability to adopt varied substitution patterns and oxidation states, enabled the development of compounds with diverse biological activities. For instance, 1,3-thiazinane-2-thione derivatives synthesized via Michael addition of allylamines to carbon disulfide showed 82–94% yields under mild conditions, highlighting efficient synthetic routes to these systems.

The fusion of thiazine with thiophene rings emerged as a strategy to enhance π-conjugation and metabolic stability. Early work on thieno-thiazine hybrids focused on their electrochemical properties, but recent advances have prioritized pharmacological applications. Key synthetic milestones include:

Synthetic Method Key Features Yield Range Reference
Cyclocondensation of β-amino thiols Forms thiazinane cores via intramolecular S-N bond formation 58–85%
TA reaction of homo-allylic sulfonamides Produces 1,2-thiazinane derivatives 35–59%
Ultrasound-assisted thiourea cyclization Generates ferrocenyl-thiazinane hybrids 52–90%

Thieno[2,3-d] Fusion Strategies

The thieno[2,3-d]thiazin system arises from annelating a thiophene ring at the 2,3-position of the thiazine. This fusion creates a planar, conjugated system that enhances electron delocalization compared to monocyclic thiazines. Critical to this architecture is the regioselective introduction of substituents:

  • 5,6-Dimethyl groups : These substituents likely originate from diketone precursors, where methyl groups at the α-positions direct cyclization. For example, 3-aryl-amino-1-ferrocenylpropan-1-ols undergo chemoselective cyclization with phenyl isothiocyanate to form substituted thiazinanes.
  • 4-Oxo functionality : The ketone at position 4 stabilizes the thiazinane ring through conjugation, a feature observed in anticoagulant derivatives like chlormezanone

Properties

IUPAC Name

N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-8-9(2)24-15-13(8)16(21)25-17(19-15)18-14(20)10-5-6-11(22-3)12(7-10)23-4/h5-7H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYSGNOIUZIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d][1,3]thiazine core, followed by the introduction of the benzamide moiety. Key steps include:

    Formation of the Thieno[2,3-d][1,3]thiazine Core: This involves cyclization reactions using appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Dimethoxybenzamide: The final step involves coupling the thieno[2,3-d][1,3]thiazine intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to modify the benzamide moiety, using reagents like alkyl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives with additional hydroxyl or carboxyl groups, reduced alcohol derivatives, and substituted benzamide derivatives.

Scientific Research Applications

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[2,3-d][1,3]thiazine core is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Benzamide Substituents

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (CAS 268733-46-6)
  • Structure : Lacks methoxy substituents on the benzamide ring.
  • Molecular Formula : C₁₅H₁₂N₂O₂S₂ vs. C₁₇H₁₆N₂O₄S₂ (target compound).
  • Key Properties :
    • Molecular weight: 316.4 g/mol .
    • Predicted pKa: 8.71 .
    • Purity: >99.0% (commercially available) .
  • The electron-deficient benzamide may exhibit weaker hydrogen-bonding interactions in biological systems.
N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-nitrobenzamide
  • Structure : Features a nitro group at the para position of the benzamide.
  • Molecular Formula : C₁₅H₁₁N₃O₄S₂ .
  • Key Properties :
    • Molecular weight: 361.39 g/mol.
    • ChemSpider ID: 1595887 .
  • Comparison : The nitro group is strongly electron-withdrawing, which may reduce the compound’s stability and increase reactivity. This substituent could enhance binding to electron-rich biological targets but may also contribute to toxicity .

Analogues with Modified Heterocyclic Cores

N-(2-(3,4-Dimethoxyphenyl)-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)-3,4-dimethoxybenzamide
  • Structure: Contains a benzo[d][1,3]oxazin-4-one core instead of thieno[2,3-d][1,3]thiazin.
  • Key Properties : Evaluated in vivo for metabolic syndrome, demonstrating multitarget activity .
  • This highlights the role of heterocycle choice in drug design .

Analogues with Altered Amide Chains

N-(5,6-Dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-4-phenylbutanamide
  • Structure : Substitutes benzamide with a 4-phenylbutanamide chain.
  • Comparison : The aliphatic chain increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. Such modifications are critical for optimizing bioavailability in drug candidates .

Biological Activity

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C24H19N3O4S2
  • Molar Mass : 477.56 g/mol
  • CAS Number : 1260632-09-4

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-d]thiazin compounds exhibit significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The thiazine ring structure is believed to play a crucial role in this activity by interacting with bacterial cell walls and inhibiting growth.
  • Antitumor Activity : Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some research highlights the compound's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory conditions.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of the compound against different bacterial strains yielded the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This data suggests that this compound is particularly effective against Staphylococcus aureus.

Case Study: Antitumor Activity

In a cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values as follows:

Cell LineIC50 (µM)
HeLa10
MCF-712

These results indicate a promising potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively:

  • Inhibition of Enzymatic Activity : The thieno[2,3-d]thiazin moiety may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound's ability to trigger apoptotic pathways in cancer cells has been observed in various studies.

Q & A

Basic: What are the standard synthetic pathways for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution to form the thieno-thiazin core, followed by condensation with 3,4-dimethoxybenzamide. Key intermediates are purified via column chromatography and characterized using NMR (1H, 13C) and mass spectrometry (MS) to confirm structural integrity. Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance yield, as seen in analogous compounds . Final purity (>99%) is validated via HPLC .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Identifies proton and carbon environments, confirming substituent placement (e.g., methoxy groups at C3/C4 of benzamide).
  • High-resolution MS : Validates molecular weight (C18H18N2O4S2) and fragmentation patterns.
  • HPLC : Ensures purity (>99%) by detecting residual solvents or unreacted intermediates .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives with varying substituents on the benzamide moiety?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalyst use : Base catalysts (e.g., K2CO3) enhance nucleophilic substitution efficiency.
  • Design of Experiments (DoE) : Systematic variation of temperature (60–100°C) and stoichiometry (1:1.2 molar ratio of core to benzamide) identifies optimal conditions. Evidence from nitro- and methoxy-substituted analogs highlights substituent electronic effects on reactivity .

Advanced: What strategies are employed to analyze conflicting bioactivity data between this compound and its structural analogs?

Answer:

  • Comparative SAR studies : Evaluate substituent effects (e.g., nitro vs. methoxy groups) on target binding. For example, electron-withdrawing groups (nitro) may reduce solubility but enhance receptor affinity, while methoxy groups improve pharmacokinetics .
  • In vitro assays : Standardize conditions (e.g., cell lines, incubation time) to isolate variables. Discrepancies in antimicrobial activity across thieno derivatives suggest scaffold-specific interactions .

Advanced: How to design stability studies under different pH and temperature conditions?

Answer:

  • Accelerated stability testing : Expose the compound to pH 3–9 buffers and temperatures (25–60°C) for 1–4 weeks.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the amide bond or oxidation of thiazin rings).
  • Kinetic modeling : Derive degradation rate constants to predict shelf-life. Analogous compounds show sensitivity to acidic conditions, requiring inert storage environments .

Advanced: What computational methods support the prediction of this compound’s binding affinity?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or microbial enzymes) using software like AutoDock. Prioritize binding poses with hydrogen bonds to the thiazin carbonyl or methoxy oxygens.
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, accounting for solvent effects. Studies on related thieno derivatives highlight hydrophobic interactions with active-site residues .

Advanced: How to address low reproducibility in biological assays for this compound?

Answer:

  • Batch standardization : Ensure consistent purity (HPLC) and solvent removal (lyophilization) across batches.
  • Assay controls : Include positive controls (e.g., known kinase inhibitors) and validate cell viability via MTT assays.
  • Data normalization : Use Z-score analysis to mitigate plate-to-plate variability. Contradictory activity in benzamide analogs may arise from impurities or aggregation .

Advanced: What methodologies are used to study metabolic pathways of this compound?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotopic labeling : Track metabolic sites using deuterated methoxy groups.
  • CYP450 inhibition assays : Identify enzyme interactions (e.g., CYP3A4) that affect clearance rates. Methoxy groups in related compounds show slower hepatic metabolism compared to nitro derivatives .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockouts : Silence putative targets (e.g., kinases) in cell lines to confirm on-target effects.
  • Proteomics : Use SILAC labeling to quantify protein expression changes post-treatment.
  • Animal models : Dose rodents and analyze tissue distribution via LC-MS. Evidence from thieno-thiazin analogs suggests blood-brain barrier penetration .

Advanced: What approaches mitigate toxicity risks during preclinical development?

Answer:

  • Ames test : Screen for mutagenicity using Salmonella strains.
  • hERG assay : Assess cardiac toxicity via potassium channel inhibition.
  • MTD studies : Determine maximum tolerated dose in rodents with histopathological analysis. Structural analogs with nitro groups show higher hepatotoxicity, favoring methoxy substitutions .

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